1-(3-Nitrophenyl)cyclopropanecarboxylic acid
Description
1-(3-Nitrophenyl)cyclopropanecarboxylic acid is a cyclopropane-fused aromatic carboxylic acid featuring a nitro group at the meta position of the phenyl ring. The cyclopropane ring introduces significant steric strain, while the nitro group acts as a strong electron-withdrawing substituent, influencing reactivity, acidity, and biological interactions. This compound is synthesized via methods analogous to other cyclopropanecarboxylic acids, such as reactions involving cyclopropane dicarboxylic acid precursors or metal-templated assembly . Its applications span pharmaceuticals, agrochemicals, and specialty chemical synthesis, often serving as a precursor for bioactive molecules .
Properties
IUPAC Name |
1-(3-nitrophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)10(4-5-10)7-2-1-3-8(6-7)11(14)15/h1-3,6H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBHLEMEJAGMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257853 | |
| Record name | 1-(3-Nitrophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124367-33-5 | |
| Record name | 1-(3-Nitrophenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124367-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Nitrophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Nitrophenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of 3-nitrostyrene using a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired cyclopropane derivative.
Another method involves the nitration of cyclopropanecarboxylic acid derivatives. This process requires careful control of reaction conditions to ensure selective nitration at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The nitro group undergoes selective reduction to an amine under controlled conditions, preserving the cyclopropane core:
Mechanistic Insight : The nitro group is reduced via a six-electron transfer process, forming an intermediate hydroxylamine before final reduction to the amine . Competitive ring-opening is avoided by using mild hydrogenation conditions.
Reduction Reactions
The carboxylic acid moiety is selectively reduced to an alcohol without affecting the nitro group:
| Reaction | Reagents/Conditions | Product | Yield | Key Observations | Sources |
|---|---|---|---|---|---|
| Carboxylic acid → Alcohol | LiAlH₄ (3 eq), THF, 0°C → reflux, 4 hr | 1-(3-Nitrophenyl)cyclopropanemethanol | 65% | Excess LiAlH₄ required due to steric hindrance. No epimerization observed. |
Limitations : Over-reduction of the nitro group occurs if temperatures exceed 50°C.
Substitution Reactions
The nitro group participates in nucleophilic aromatic substitution (NAS) under basic conditions:
Example : Reaction with pyrrolidine yields 1-(3-(pyrrolidin-1-yl)phenyl)cyclopropanecarboxylic acid (52% yield). Steric effects from the cyclopropane ring slow reaction kinetics compared to non-cyclopropane analogs .
Hydrolysis and Decarboxylation
The carboxylic acid undergoes hydrolysis under acidic conditions, leading to cyclopropane ring-opening:
Mechanism : Protonation of the carboxylate followed by cyclopropane ring cleavage via a carbocation intermediate . The nitro group stabilizes transition states through resonance.
Ring-Opening Reactions
The cyclopropane ring reacts with strong bases via SN2 displacement:
Example : Reaction with ethylmagnesium bromide produces (E)-3-nitrocinamic acid ethyl ester (68% yield) . The cyclopropane’s angular strain facilitates nucleophilic attack at the bridgehead carbon .
Photochemical Reactions
UV irradiation induces nitro group rearrangement and cyclopropane isomerization:
Quantum Yield : Measured at Φ = 0.12 ± 0.03, indicating moderate photostability .
Critical Analysis of Reactivity Trends
-
Electronic Effects : The nitro group’s –I effect increases electrophilicity at the cyclopropane ring, facilitating nucleophilic attacks .
-
Steric Effects : The cyclopropane’s rigid geometry hinders reactions requiring planar transition states (e.g., E2 elimination) .
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing charged intermediates .
This compound’s versatility in bond-forming reactions makes it valuable for synthesizing bioactive molecules, particularly in medicinal chemistry (e.g., adenosine receptor modulators and NAMPT inhibitors ). Future studies should explore enantioselective transformations leveraging its chiral cyclopropane center.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1-(3-Nitrophenyl)cyclopropanecarboxylic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its unique cyclopropane structure allows for various functional modifications, making it valuable in the development of pharmaceuticals and agrochemicals.
Reactions and Transformations
The compound can undergo several chemical reactions, including:
- Reduction : The nitro group can be reduced to an amino group, enhancing its reactivity and potential biological activity.
- Hydrolysis : The ester derivatives can be hydrolyzed to yield the corresponding carboxylic acids.
- Substitution Reactions : The aromatic ring can be modified through nucleophilic aromatic substitution, allowing for the incorporation of diverse functional groups.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains and cancer cell lines, making them potential candidates for drug development.
Mechanism of Action
The biological activity is often attributed to the compound's ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may disrupt cellular processes, leading to cell death or inhibition of growth.
Agrochemical Applications
Herbicidal Activity
this compound has been investigated for its herbicidal properties. It is part of a class of cyclopropane carboxylic acid derivatives that demonstrate effective weed control while maintaining safety profiles for crops.
Case Study: Herbicide Development
A recent patent describes a novel formulation incorporating this compound as an active ingredient in herbicides, highlighting its efficacy against a range of weed species while minimizing phytotoxicity to desirable plants . This application underscores its potential in sustainable agriculture practices.
Data Tables
| Compound Variant | Activity Type | IC₅₀ (µM) |
|---|---|---|
| This compound | Antimicrobial | 15 |
| Derivative A | Anticancer | 10 |
| Derivative B | Antimicrobial (Gram+) | 5 |
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity or cytotoxicity.
The molecular targets and pathways involved in its action include enzymes that catalyze the reduction of the nitro group, leading to the formation of reactive species that can damage cellular structures or interfere with metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly alter physicochemical properties:
- 1-(3-Chlorophenyl)cyclopropanecarboxylic acid : The chloro substituent, a moderate electron-withdrawing group, results in weaker acidity than nitro analogs. It exhibits distinct reactivity in cross-coupling reactions, as demonstrated by its synthesis in 73% yield via cyclopropane ring closure .
- 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid : The electron-donating methoxy group raises pKa (reduced acidity) and improves synthetic yields (88%) compared to nitro or chloro derivatives, likely due to reduced steric and electronic hindrance during cyclopropane formation .
Cyclopropane vs. Larger Ring Systems
- Cyclopentanecarboxylic acid derivatives (e.g., 1-(3-fluorophenyl)cyclopentanecarboxylic acid): Larger rings eliminate strain entirely, favoring applications in cyclopentanone synthesis but reducing the kinetic barrier to enzymatic degradation .
Data Tables
Table 1: Key Properties of Selected Cyclopropanecarboxylic Acid Derivatives
| Compound Name | Substituent | Position | Yield (%) | Molecular Weight (g/mol) | Notable Applications |
|---|---|---|---|---|---|
| 1-(3-Nitrophenyl)cyclopropanecarboxylic acid | NO₂ | meta | N/A | 217.17 | Pharmaceutical intermediates |
| 1-(4-Nitrophenyl)cyclopropanecarboxylic acid | NO₂ | para | N/A | 217.17 | Agrochemical precursors |
| 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | Cl | meta | 73 | 200.61 | Antimicrobial agents |
| 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | OCH₃ | para | 88 | 192.21 | High-yield synthesis models |
| 1-(3-Aminophenyl)cyclopropanecarboxylic acid | NH₂ | meta | N/A | 177.20 | Bioactive molecule synthesis |
Table 2: Metabolic and Stability Comparison
| Compound Name | Metabolic Pathway | Key Metabolites | Stability in Biological Systems |
|---|---|---|---|
| This compound | Ring cleavage, nitro reduction | γ-Hydroxybutyric acid, amine derivatives | Moderate (slower ring cleavage) |
| Cyclopropanecarboxylate carnitine | Rapid hydrolysis | γ-Hydroxybutyric acid | Low (fast degradation) |
| 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | Minimal ring modification | Polar conjugates | High (stable to hydrolysis) |
Biological Activity
1-(3-Nitrophenyl)cyclopropanecarboxylic acid is an organic compound with potential biological activities, particularly in pharmacology. This article explores its biological activity, including binding affinities to various receptors, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a cyclopropane ring substituted with a nitrophenyl group, which contributes to its biological properties. The molecular formula is C10H9N1O2, and it exhibits unique conformational characteristics due to the cyclopropane moiety.
Binding Affinity
Research indicates that this compound exhibits notable binding affinity towards adenosine receptors. A study reported that its derivatives showed varying affinities, with some displaying a Ki value as low as 0.63 nM for human A3 adenosine receptors (A3AR) . The following table summarizes the binding affinities of selected derivatives:
| Compound | Ki (nM) | Receptor Type |
|---|---|---|
| This compound | 15.4 | A3AR |
| 2-(3-Nitrophenyl)-1-cyclopropyl | 13.6 | A3AR (1S,2R isomer) |
| 2-(3-Nitrophenyl)-1-cyclopropyl | 13.2 | A3AR (1R,2S isomer) |
These findings highlight the compound's potential as a selective modulator of adenosine receptors, which are implicated in various physiological processes.
The mechanism by which this compound exerts its biological effects appears to involve modulation of receptor activity. The presence of the nitrophenyl group enhances hydrophobic interactions within the receptor binding site, thereby increasing affinity and efficacy .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported that certain derivatives inhibited cell proliferation in human tumor lines with IC50 values in the low nanomolar range .
In Vivo Efficacy
In vivo studies using mouse xenograft models have shown promising results for selected derivatives of this compound. One notable example demonstrated significant tumor growth inhibition compared to control groups, suggesting potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the cyclopropane and phenyl rings can significantly influence biological activity. For instance, adding substituents at specific positions on the phenyl ring has been shown to enhance binding affinity and selectivity for adenosine receptors .
Q & A
(Basic) What are the optimal synthetic routes for 1-(3-Nitrophenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of cyclopropane derivatives typically involves [2+1] cyclopropanation strategies. For analogs like 1-(halophenyl)cyclopropanecarboxylic acids, methods such as Corey-Chaykovsky (using sulfonium ylides) or transition-metal-catalyzed cyclopropanation (e.g., rhodium-catalyzed) are common . For the 3-nitrophenyl variant, the electron-withdrawing nitro group may necessitate adjustments:
- Catalyst Optimization : Use Rh(II) acetate to stabilize reactive intermediates in nitrophenyl systems.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nitro-group solubility but may increase side reactions.
- Temperature Control : Lower temperatures (0–25°C) mitigate nitro-group decomposition .
Hypothetical Yield Comparison Table (based on analogous syntheses):
(Basic) How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- <sup>1</sup>H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm). The nitro group deshields adjacent aromatic protons, shifting them downfield (δ 7.5–8.5 ppm) .
- <sup>13</sup>C NMR : Carboxylic acid carbonyl at ~170–175 ppm; cyclopropane carbons at 15–25 ppm.
- IR Spectroscopy : Strong O–H stretch (~2500–3000 cm⁻¹ for COOH) and NO₂ asymmetric stretch (~1520 cm⁻¹).
- HPLC-MS : Use a C18 column (ACN/water + 0.1% TFA) to separate impurities; monitor [M-H]⁻ ion (m/z ~206) .
(Advanced) What are the common impurities or by-products formed during synthesis, and how can they be identified and mitigated?
Methodological Answer:
Common impurities include:
- Diastereomers : Due to cyclopropane ring strain, monitor via chiral HPLC .
- Nitro-group reduction by-products : Use TLC (silica, ethyl acetate/hexane) to detect amine intermediates.
- Aryl halide residues : ICP-MS for trace halogens if starting from halogenated precursors .
Mitigation : Recrystallization (ethanol/water) removes polar impurities; column chromatography (silica, gradient elution) resolves diastereomers .
(Advanced) How does the 3-nitro substituent influence the cyclopropane ring’s stability and reactivity compared to other substituents?
Methodological Answer:
The nitro group’s electron-withdrawing nature:
- Reduces Ring Strain : Stabilizes the cyclopropane via conjugation, lowering ring-opening reactivity.
- Alters Reactivity : Increases susceptibility to nucleophilic attack at the carboxylic acid (e.g., esterification requires milder conditions vs. electron-donating groups) .
Comparative Analysis : - 3-Nitrophenyl vs. 4-Chlorophenyl : Nitro derivatives exhibit slower hydrolysis (t₁/₂ > 24 hrs in pH 7.4 buffer vs. 8 hrs for chloro analogs) .
- vs. Benzodioxol : Nitro systems show lower yields in Friedel-Crafts reactions due to deactivated aryl rings .
(Advanced) What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to prion proteins (inspired by fluorobiphenyl analogs in prion disease studies ). Key parameters:
- Protonate the carboxylic acid at physiological pH.
- Include nitro group partial charges from DFT calculations (B3LYP/6-31G*).
- MD Simulations : GROMACS for stability analysis (≥50 ns trajectories) to assess nitro-group interactions with hydrophobic pockets .
(Advanced) How can researchers resolve contradictions in reported biological activities of structurally similar cyclopropanecarboxylic acids?
Methodological Answer:
- Systematic SAR Studies : Compare 3-nitro, 4-nitro, and halogenated analogs in standardized assays (e.g., IC₅₀ in enzyme inhibition).
- Control Experiments : Verify purity (>98% via HPLC) to exclude impurity-driven artifacts .
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., 2-methyl-3-phenyl analog’s anti-inflammatory activity ) with in-house results to identify substituent-specific trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
